molecular formula C18H25N3O2S B2636868 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1206998-27-7

1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2636868
CAS No.: 1206998-27-7
M. Wt: 347.48
InChI Key: VTBBXSOJBFJICN-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core substituted with 5,6-dimethyl groups, linked via a methylene bridge to a piperidin-4-yl moiety bearing a cyclopropylsulfonyl group at the 1-position.

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-13-9-17-18(10-14(13)2)20(12-19-17)11-15-5-7-21(8-6-15)24(22,23)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBXSOJBFJICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives . The cyclopropylsulfonyl group is added through sulfonylation reactions, which involve the use of sulfonyl chlorides and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Insights : The benzoimidazole scaffold is versatile, with substituent choice (e.g., sulfonyl vs. halogenated groups) critically influencing target selectivity and pharmacokinetics.
  • Evidence Constraints: None of the provided sources directly address the target compound, necessitating extrapolation from analogs. Further experimental studies are required to validate its physicochemical and pharmacological properties.

Biological Activity

1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic compound that has garnered attention for its potential pharmacological applications. This compound features a complex structure that includes a piperidine ring and a benzimidazole moiety, which are known for their diverse biological activities. The unique combination of these structural elements suggests various mechanisms of action and therapeutic potentials.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often involved in interactions with biological targets.
  • Cyclopropylsulfonyl Group : This group may enhance the compound's ability to interact with specific receptors or enzymes.
  • Benzimidazole Moiety : Known for its role in modulating various biological pathways, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been suggested that the compound may act as an orexin type 2 receptor agonist, which could have implications in the treatment of sleep disorders and obesity management due to the orexin system's role in regulating arousal and appetite .

Biological Activity Data

Biological Activity Mechanism Reference
Orexin receptor agonismModulates arousal and appetite
Calcium channel modulationPotential analgesic effects
Antioxidant propertiesReduces oxidative stress

Study on Orexin Receptors

A study investigated the effects of various benzimidazole derivatives on orexin receptors. The findings indicated that compounds similar to this compound exhibited significant agonistic activity at the orexin type 2 receptor. This suggests potential applications in treating conditions related to sleep regulation and metabolic disorders .

Analgesic Properties

Research has shown that derivatives of cyclopropylsulfonyl piperidine compounds exhibit analgesic effects through modulation of calcium channels. The presence of the cyclopropyl group enhances the binding affinity to these channels, potentially leading to effective pain management solutions .

Antioxidant Activity

Another study highlighted the antioxidant properties of related compounds, suggesting that the benzimidazole structure contributes to reducing oxidative stress in cellular models. This activity is crucial for developing neuroprotective agents .

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